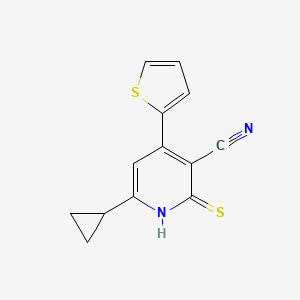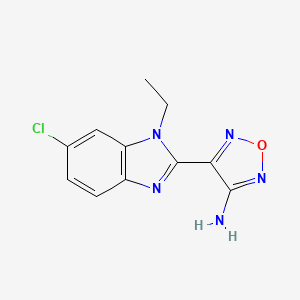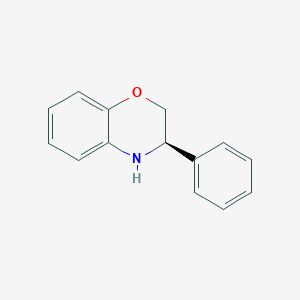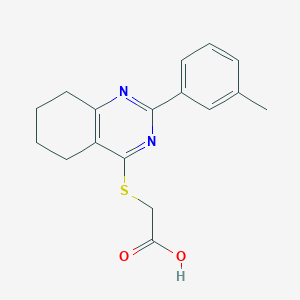![molecular formula C14H13N3 B7591002 2-[(4-Methylpyrazol-1-yl)methyl]quinoline](/img/structure/B7591002.png)
2-[(4-Methylpyrazol-1-yl)methyl]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Methylpyrazol-1-yl)methyl]quinoline, also known as MPQ, is a chemical compound that has been widely studied in scientific research. MPQ is a heterocyclic compound that contains both a pyrazole and a quinoline ring. The compound has been found to have a variety of biochemical and physiological effects, making it an important molecule for research in a number of fields.
Mecanismo De Acción
The exact mechanism of action of 2-[(4-Methylpyrazol-1-yl)methyl]quinoline is not yet fully understood, but it is believed to act through a number of different pathways. 2-[(4-Methylpyrazol-1-yl)methyl]quinoline has been found to have antioxidant properties, which may help to protect neurons from oxidative damage. It has also been found to inhibit the activity of enzymes such as monoamine oxidase, which are involved in the breakdown of neurotransmitters.
Biochemical and Physiological Effects:
2-[(4-Methylpyrazol-1-yl)methyl]quinoline has a number of biochemical and physiological effects that make it an important molecule for scientific research. The compound has been found to have anti-inflammatory properties, which may be useful in the treatment of a variety of inflammatory diseases. It has also been found to have antitumor properties, and has been studied for its potential use in cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-[(4-Methylpyrazol-1-yl)methyl]quinoline for scientific research is that it is a relatively stable molecule that can be easily synthesized and purified. However, one limitation of 2-[(4-Methylpyrazol-1-yl)methyl]quinoline is that it can be difficult to work with due to its low solubility in water.
Direcciones Futuras
There are a number of potential future directions for research on 2-[(4-Methylpyrazol-1-yl)methyl]quinoline. One area of interest is in the development of new neuroprotective therapies for the treatment of neurodegenerative diseases. 2-[(4-Methylpyrazol-1-yl)methyl]quinoline has also been studied for its potential use in the treatment of cancer, and further research in this area may lead to the development of new anticancer drugs. Additionally, research on the biochemical and physiological effects of 2-[(4-Methylpyrazol-1-yl)methyl]quinoline may lead to the development of new therapies for a variety of other diseases.
Métodos De Síntesis
The synthesis of 2-[(4-Methylpyrazol-1-yl)methyl]quinoline involves the reaction of 4-methylpyrazole with 2-chloroquinoline in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution of the chlorine atom on the quinoline ring by the pyrazole nitrogen. The resulting product is then purified by recrystallization to yield pure 2-[(4-Methylpyrazol-1-yl)methyl]quinoline.
Aplicaciones Científicas De Investigación
2-[(4-Methylpyrazol-1-yl)methyl]quinoline has been studied extensively for its potential use in a variety of scientific research applications. One of the most important areas of research for 2-[(4-Methylpyrazol-1-yl)methyl]quinoline is in the field of neuroscience. The compound has been found to have neuroprotective properties, and has been studied for its potential use in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's.
Propiedades
IUPAC Name |
2-[(4-methylpyrazol-1-yl)methyl]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c1-11-8-15-17(9-11)10-13-7-6-12-4-2-3-5-14(12)16-13/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDZLXUIPYOADTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Methylpyrazol-1-yl)methyl]quinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-dichloro-N-[(2-methyltetrazol-5-yl)methyl]aniline](/img/structure/B7590930.png)



![1h-Pyrrolo[3,2-b]pyridine-6-carboxamide](/img/structure/B7590973.png)
![3-[[2-Fluoro-5-(trifluoromethyl)benzoyl]amino]propanoic acid](/img/structure/B7590989.png)




![2-[(2-Phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]acetamide](/img/structure/B7591019.png)

![N-(2-methylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7591025.png)
